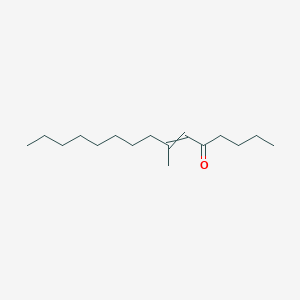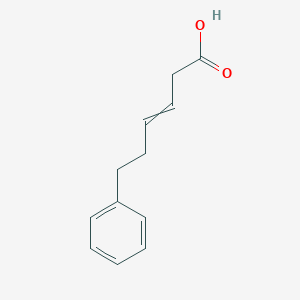![molecular formula C20H17N7O4 B14385768 2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile CAS No. 89903-96-8](/img/structure/B14385768.png)
2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a quinoline ring, a diazenyl group, and nitrobenzonitrile moieties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile typically involves multiple steps, starting with the preparation of the quinoline derivative. The butylamino group is introduced through nucleophilic substitution reactions, followed by the formation of the diazenyl linkage via diazotization and coupling reactions. The final step involves the nitration of the benzonitrile ring under controlled conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields the corresponding amines, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in redox reactions, while the quinoline ring may interact with biological macromolecules, influencing various biochemical processes. The nitro groups can undergo reduction to form reactive intermediates that further modulate the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile
- 2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzamide
- 2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzaldehyde
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
89903-96-8 |
|---|---|
Molekularformel |
C20H17N7O4 |
Molekulargewicht |
419.4 g/mol |
IUPAC-Name |
2-[[8-(butylamino)quinolin-5-yl]diazenyl]-3,5-dinitrobenzonitrile |
InChI |
InChI=1S/C20H17N7O4/c1-2-3-8-22-17-7-6-16(15-5-4-9-23-20(15)17)24-25-19-13(12-21)10-14(26(28)29)11-18(19)27(30)31/h4-7,9-11,22H,2-3,8H2,1H3 |
InChI-Schlüssel |
BHPLWWUHJZAMHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=C2C(=C(C=C1)N=NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C#N)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-1-[(1-phenylethoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14385688.png)
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(phenylsulfanyl)aniline](/img/structure/B14385698.png)
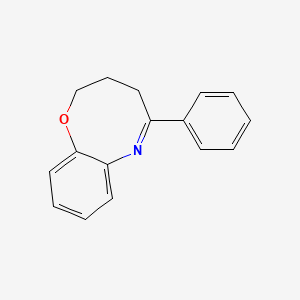
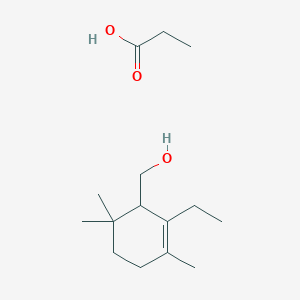
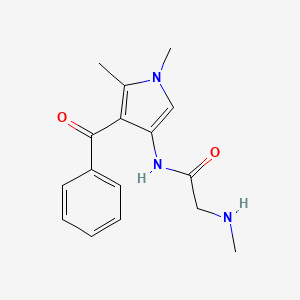

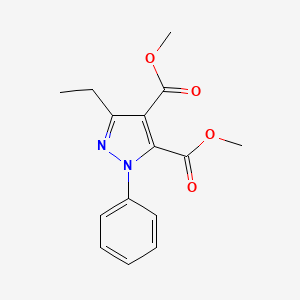


![3-{1-[(Trimethylsilyl)oxy]ethyl}oxolan-2-one](/img/structure/B14385741.png)
![[(5Z)-5-(1-hydroxyethylidene)-2-methoxy-4-oxofluoranthen-8-yl] acetate](/img/structure/B14385744.png)
